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Introduction
Angiotensin-converting enzyme 2 (ACE2) is a type I transmembrane metallocarboxypeptidase

that plays a critical role in human physiology. It is a key component of the Renin-Angiotensin

System (RAS), where it counteracts the activity of angiotensin-converting enzyme (ACE) by

cleaving angiotensin II to produce angiotensin-(1-7), a peptide with vasodilatory and anti-

inflammatory effects.[1][2] Beyond its established role in the RAS, ACE2 is also recognized as

the primary cellular receptor for the SARS-CoV and SARS-CoV-2 viruses, making it a central

focus in COVID-19 research.[3]

The identification of ACE2 substrates is crucial for a comprehensive understanding of its

biological functions, its role in disease pathogenesis, and for the development of novel

therapeutics. Mass spectrometry-based proteomics has emerged as a powerful and

indispensable tool for the unbiased, large-scale discovery and quantification of protease

substrates, a field known as "degradomics."[4][5] These techniques enable the precise

identification of cleavage sites and the quantification of proteolytic events, providing invaluable

insights into the enzymatic activity of proteases like ACE2 in complex biological systems.

This document provides detailed application notes on the use of mass spectrometry for ACE2

substrate identification, protocols for common experimental workflows, and visualizations of key
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pathways and processes.

Application Notes
Mass spectrometry offers several powerful approaches for the global and targeted identification

of protease substrates. For an ectoenzyme like ACE2, which cleaves extracellular or

membrane-associated proteins, these methods are typically applied to cell culture supernatants

(secretome) or cell lysates.

Key Methodologies:

N-Terminomics: This is a powerful set of techniques designed to enrich and identify the N-

terminal peptides of proteins. When a protein is cleaved by a protease, a new N-terminus (a

neo-N-terminus) is generated. N-terminomics methods, such as Terminal Amine Isotopic

Labeling of Substrates (TAILS) or Combinatorial Fractional Diagonal Chromatography

(COFRADIC), are specifically designed to isolate these neo-N-terminal peptides from the

vast excess of internal tryptic peptides generated during sample preparation for mass

spectrometry.[6][7] By comparing samples with and without active ACE2, researchers can

identify the specific neo-N-terminal peptides generated by ACE2 cleavage, thus revealing its

substrates and precise cleavage sites.

Quantitative Proteomics (Label-based and Label-free):

Stable Isotope Labeling by Amino acids in Cell culture (SILAC): This metabolic labeling

approach involves growing two cell populations in media containing either "light" (normal)

or "heavy" (isotope-labeled) essential amino acids (e.g., Arginine and Lysine).[8][9] One

population can be treated to have active ACE2, while the other serves as a control (e.g.,

with an ACE2 inhibitor or from ACE2 knockout cells). The samples are then mixed, and the

relative abundance of "heavy" and "light" peptides is measured by mass spectrometry. An

increase in a specific neo-N-terminal peptide in the "heavy" channel would indicate it is a

product of ACE2 cleavage.

Isobaric Tagging (TMT, iTRAQ): These chemical labeling methods use tags that are

identical in mass but produce different reporter ions upon fragmentation in the mass

spectrometer. This allows for the multiplexed quantification of peptides from several

samples simultaneously, enabling more complex experimental designs.[5]
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Label-Free Quantification (LFQ): This method relies on comparing the signal intensity or

spectral counts of identical peptides across different mass spectrometry runs. While

technically simpler as it requires no special labeling, it demands high instrument stability

and sophisticated data analysis.

Significance in Drug Development:

Understanding Disease Mechanisms: Identifying the full spectrum of ACE2 substrates can

reveal its involvement in various physiological and pathological processes beyond the RAS,

potentially uncovering new links to cardiovascular diseases, kidney disease, and viral

pathogenesis.

Target Validation: Confirming that a protein is a substrate of ACE2 can validate it as a

downstream effector of ACE2 activity.

Biomarker Discovery: The cleavage products of ACE2 can serve as potential biomarkers for

disease activity or drug response. Mass spectrometry is highly suited for the sensitive and

specific detection of these peptide biomarkers in biological fluids.

Inhibitor/Activator Screening: Mass spectrometry-based assays can be used in high-

throughput screening campaigns to identify small molecules or biologics that inhibit or

enhance ACE2 activity. These assays directly measure the generation of product from a

known substrate.

Data Presentation: Known and Potential ACE2
Substrates
While the full substrate repertoire of ACE2 is still under investigation, several key substrates

and potential candidates have been identified. The following table summarizes these, primarily

focusing on those within the Renin-Angiotensin System, which have been extensively studied.

A comprehensive, large-scale degradomics study to identify the complete ACE2 "substratome"

is a key area for future research.
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Substrate
Name

UniProt ID
Cleavage
Product(s)

Biological
Context

Reference(s)

Angiotensin II

P01019

(Angiotensinoge

n)

Angiotensin-(1-7)

Renin-

Angiotensin

System;

Vasodilation,

Anti-

inflammatory

[1]

Angiotensin I

P01019

(Angiotensinoge

n)

Angiotensin-(1-9)

Renin-

Angiotensin

System

[1]

Apelin-13 Q9ULZ1 Apelin-12
Cardiovascular

regulation
[1]

Dynorphin A (1-

13)
P01213

Dynorphin A (1-

12)
Opioid signaling [1]

Des-Arg(9)-

bradykinin

P01042

(Kininogen-1)
Cleaved peptide

Kinin-Kallikrein

System
[2]

Experimental Protocols
This section provides a detailed protocol for a representative experiment to identify novel ACE2

substrates using a quantitative N-terminomics (TAILS) approach combined with SILAC.

Protocol: SILAC-TAILS for ACE2 Substrate Discovery
Objective: To identify and quantify proteins cleaved by ACE2 in a cell-based model.

1. Cell Culture and SILAC Labeling:

Select a relevant human cell line that expresses ACE2 (e.g., Calu-3 lung epithelial cells or

HEK293 cells overexpressing ACE2).

Culture one population of cells in "light" SILAC medium (containing normal L-Arginine and L-

Lysine).
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Culture a second population of cells in "heavy" SILAC medium (containing ¹³C₆,¹⁵N₄-L-

Arginine and ¹³C₆,¹⁵N₂-L-Lysine) for at least 6 cell doublings to ensure >98% incorporation.

Confirm complete incorporation by mass spectrometry analysis of a small protein extract.

2. Experimental Treatment:

Treat the "heavy" labeled cells with a potent and specific ACE2 inhibitor (e.g., MLN-4760) to

serve as the negative control where ACE2 activity is blocked.

Treat the "light" labeled cells with a vehicle control (e.g., DMSO).

Alternatively, for secreted substrates, collect the conditioned media from both "light" and

"heavy" cell populations. For membrane-bound substrates, proceed with cell lysates.

3. Protein Extraction:

Wash cells with ice-cold PBS.

Lyse cells in a buffer compatible with downstream proteomics (e.g., RIPA buffer without

primary amine-containing compounds like Tris). Include protease inhibitors, but exclude

metalloprotease inhibitors that would inhibit ACE2 if the cleavage is to be performed in-

lysate.

Determine protein concentration for both "light" and "heavy" lysates using a BCA assay.

4. TAILS Protocol:

Combine Samples: Mix equal amounts of protein (e.g., 1 mg) from the "light" (ACE2 active)

and "heavy" (ACE2 inhibited) samples.

Block N-termini: Chemically block all primary amines (α-amines at protein N-termini and ε-

amines of lysine side chains) using a reagent like formaldehyde through reductive

dimethylation. This step ensures that only the internal peptides generated by trypsin

digestion will have a free primary amine.

Protein Digestion: Digest the combined, blocked protein sample into peptides using trypsin.

Trypsin cleaves C-terminal to Arginine and Lysine, generating new N-termini on all internal
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peptides. The original and ACE2-generated N-termini remain blocked.

Negative Selection: The goal now is to remove the abundant, newly generated internal tryptic

peptides. This is achieved by using a polymer with aldehyde groups that specifically binds to

the free N-termini of the internal peptides.

Add the amine-reactive polymer (e.g., HPG-ALD) to the peptide mixture.
Allow the reaction to proceed to couple the internal peptides to the polymer.
Separate the polymer (with the bound internal peptides) from the unbound, original N-
terminal and neo-N-terminal peptides by centrifugation or filtration.

Collection of N-terminal Peptides: The supernatant/filtrate now contains the enriched

population of original N-terminal and ACE2-generated neo-N-terminal peptides.

5. Mass Spectrometry Analysis:

LC-MS/MS: Analyze the enriched peptide fraction by liquid chromatography-tandem mass

spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., an Orbitrap).

Use a data-dependent acquisition (DDA) method, where the most intense peptide ions in a

full MS scan are selected for fragmentation (MS/MS).

6. Data Analysis:

Database Search: Search the acquired MS/MS spectra against a human protein database

(e.g., Swiss-Prot) using a search engine like MaxQuant, Sequest, or Mascot.

Parameter Settings:

Enzyme: Semi-tryptic (to allow for identification of non-tryptic neo-N-termini).
Variable Modifications: Oxidation (M), N-terminal Acetylation, Dimethylation (N-term and
K).
Fixed Modifications: Carbamidomethylation (C) (if iodoacetamide was used).
SILAC Labels: Specify the "heavy" labels used.

Substrate Identification:

Filter for peptides identified as neo-N-termini.
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Calculate the "light"/"heavy" (L/H) SILAC ratios for these peptides.
True ACE2-generated neo-N-terminal peptides should show a significantly high L/H ratio,
indicating their enrichment in the ACE2-active condition compared to the ACE2-inhibited
control.
Set a threshold for significant fold-change (e.g., L/H ratio > 3) and apply statistical tests to
determine significance.

Cleavage Site Motif Analysis: Align the identified cleavage sites to determine if ACE2 has a

preferred amino acid sequence motif.

Visualizations
Renin-Angiotensin System (RAS) Pathway
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Caption: The classical and ACE2-dependent pathways of the Renin-Angiotensin System.
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Experimental Workflow for ACE2 Substrate Identification
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Caption: A quantitative proteomics workflow (SILAC-TAILS) for identifying ACE2 substrates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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